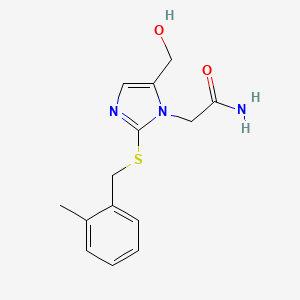

2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide

Beschreibung

The compound 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring:

- A 1H-imidazole core substituted at position 5 with a hydroxymethyl (-CH₂OH) group.

- A thioether linkage at position 2, connected to a 2-methylbenzyl moiety.

- An acetamide side chain (-CH₂CONH₂) at position 1 of the imidazole ring.

The hydroxymethyl group may enhance hydrophilicity, while the 2-methylbenzyl thioether could influence lipophilicity and target binding.

Eigenschaften

IUPAC Name |

2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-10-4-2-3-5-11(10)9-20-14-16-6-12(8-18)17(14)7-13(15)19/h2-6,18H,7-9H2,1H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWRFXDJIZWBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives reported in the literature:

Key Observations

Core Heterocycles: The target compound’s imidazole core distinguishes it from benzimidazole , thiadiazole , or oxadiazole derivatives. Compounds with benzimidazole (e.g., 4d ) exhibit enhanced aromatic stacking interactions, often linked to enzyme inhibition.

Substituent Effects :

- The hydroxymethyl group in the target compound may improve solubility compared to methyl (e.g., 4d ) or methoxy groups (e.g., 5k ).

- The 2-methylbenzyl thioether moiety could increase lipophilicity relative to unsubstituted benzyl (e.g., 5h ) or fluorophenyl (e.g., 9b ) derivatives, affecting membrane permeability.

Biological Activity: Thioether-acetamide hybrids like 5a–m show anticonvulsant activity, suggesting the target compound’s thioether linkage might confer similar properties.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing 2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide and its analogs?

- Methodological Answer : The compound and its analogs are typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and coupling. For example:

- Step 1 : Reacting imidazole derivatives with thiol-containing reagents (e.g., 2-methylbenzyl mercaptan) under basic conditions (e.g., K₂CO₃) to form the thioether linkage .

- Step 2 : Introducing the hydroxymethyl group via aldehyde reduction or protective group strategies .

- Step 3 : Acetamide formation through amidation with chloroacetamide derivatives .

- Optimization Variables : Solvent polarity (DMF vs. ethanol), catalyst (e.g., triethylamine), and temperature (60–100°C) significantly impact yields .

Q. How can the purity and structural integrity of the compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- Melting Point : Compare experimental values with literature data to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration and chemical shifts (e.g., imidazole protons at δ 7.2–8.0 ppm, thioether signals at δ 3.5–4.5 ppm) .

- IR : Confirm functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Validate C, H, N, S content (deviation <0.4% indicates high purity) .

Q. What purification methods are effective for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1) to separate regioisomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational docking predictions and experimental binding assays for this compound?

- Methodological Answer :

- Validation Steps :

Re-dock known ligands (e.g., co-crystallized inhibitors) to calibrate software parameters (e.g., AutoDock Vina scoring functions) .

Compare predicted binding poses (e.g., imidazole-thioether interactions with catalytic residues) with experimental data from X-ray crystallography or mutagenesis studies .

- Experimental Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and validate docking results .

Q. What strategies are effective in designing analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Thioether Linkage : Replace 2-methylbenzyl with substituted benzyl groups (e.g., 4-fluoro, 4-bromo) to probe steric/electronic effects .

- Imidazole Substituents : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to enhance electrophilicity .

- Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase COX-1/2) using enzyme inhibition assays (IC₅₀ determination) .

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodological Answer :

- Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.